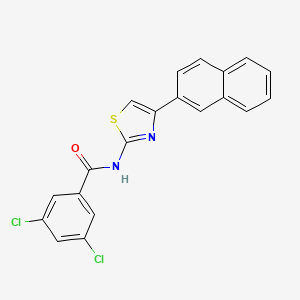
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Bisheterocycles Synthesis : Cycloaddition reactions involving similar compounds, such as dimethyl 1-(2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl) methyl]anilino}-2-oxoethyl)1H-1,2,3-triazole-4,5-dicarboxylate, have been explored for synthesizing novel bisheterocycles (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).
Antimicrobial Activity Exploration : Compounds with structural similarities, like various 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one, have been synthesized and tested for antimicrobial properties against various bacteria and fungi, revealing the potential of such structures in antimicrobial research (Gupta, Kashaw, Jatav, & Mishra, 2008).
Antitumor Activity Assessment : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing similar structural features have been synthesized and tested for antitumor activity, indicating the relevance of such compounds in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Biological and Pharmacological Potential
Analgesic and Anti-inflammatory Activities : Research involving 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, closely related to the chemical , indicates potential analgesic and anti-inflammatory properties, highlighting the therapeutic possibilities of such compounds (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Anti-protozoal Activity Exploration : Studies on novel dihydropyrrolo[3,4-d][1,2,3]triazoles, which share a similar chemical framework, have shown promising anti-protozoal activities, broadening the scope of these compounds in treating protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Inhibitory Effects on Human Heart Chymase : 3-Phenylsulfonylquinazoline-2,4-dione derivatives, structurally akin to the compound of interest, have demonstrated inhibitory effects on human heart chymase, suggesting potential applications in cardiovascular disease management (Fukami, Imajo, Ito, Kakutani, Shibata, Sumida, Tanaka, Niwata, Saitoh, Kiso, Miyazaki, Okunishi, Urata, & Arakawa, 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst followed by cyclization to form the final product.", "Starting Materials": [ "2-amino-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one", "3-phenyl-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the intermediate Schiff base.", "Step 2: Cyclization of the Schiff base intermediate by heating with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207031-86-4 |
Nom du produit |
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H20N4O3 |
Poids moléculaire |
424.46 |
Nom IUPAC |
3-(2,5-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c1-16-12-13-17(2)21(14-16)29-24(30)19-10-6-7-11-20(19)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
Clé InChI |
WNAMRFZRBMBWEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide](/img/structure/B2802496.png)
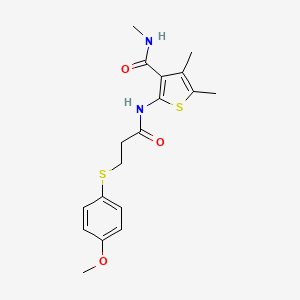
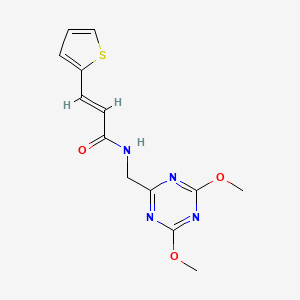
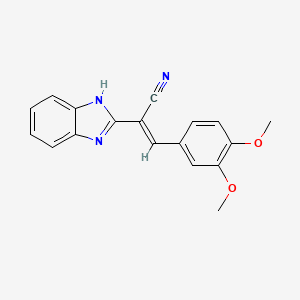
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)
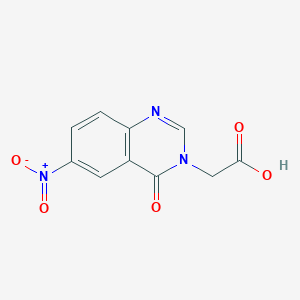
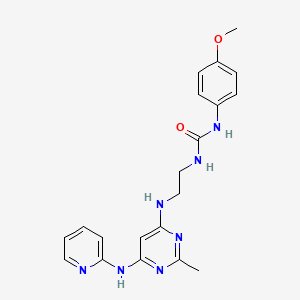

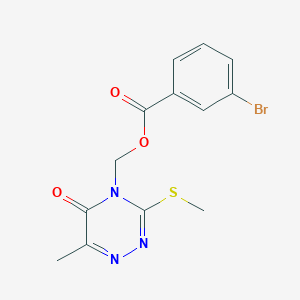
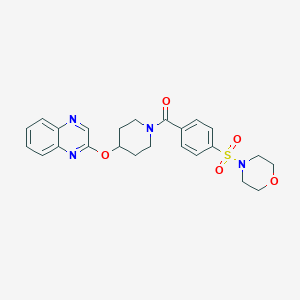

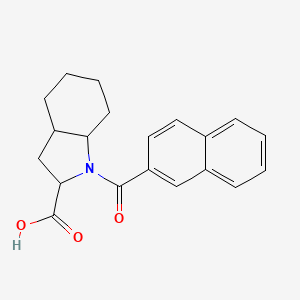
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802514.png)
